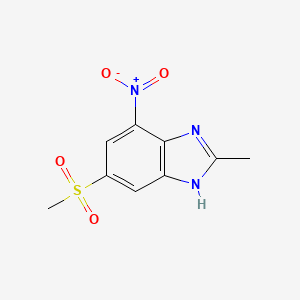![molecular formula C19H16ClN5O B12936617 2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol CAS No. 16208-00-7](/img/structure/B12936617.png)
2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 4-chlorophenyl group and an ethanol moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloroaniline and a suitable halogenated purine derivative.
Attachment of the Ethanol Moiety: The ethanol moiety can be attached through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: It is used as a tool compound to study purine metabolism and its effects on cellular processes.
Pharmaceutical Research: It is investigated for its potential use in the development of new therapeutic agents for various diseases.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. By inhibiting these enzymes, the compound can disrupt cellular processes that are critical for cell growth and proliferation. This makes it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
2-(4-(6-((4-Bromophenyl)amino)-9H-purin-9-yl)phenyl)ethanol: Similar structure with a bromine atom instead of chlorine.
2-(4-(6-((4-Methylphenyl)amino)-9H-purin-9-yl)phenyl)ethanol: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
属性
CAS 编号 |
16208-00-7 |
|---|---|
分子式 |
C19H16ClN5O |
分子量 |
365.8 g/mol |
IUPAC 名称 |
2-[4-[6-(4-chloroanilino)purin-9-yl]phenyl]ethanol |
InChI |
InChI=1S/C19H16ClN5O/c20-14-3-5-15(6-4-14)24-18-17-19(22-11-21-18)25(12-23-17)16-7-1-13(2-8-16)9-10-26/h1-8,11-12,26H,9-10H2,(H,21,22,24) |
InChI 键 |
WZKFCWOSEBSMCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCO)N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


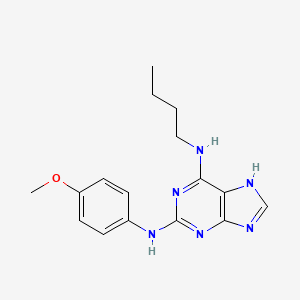
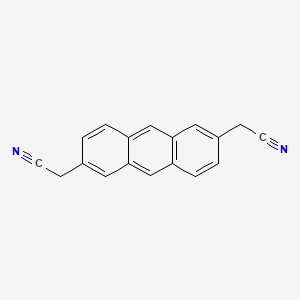
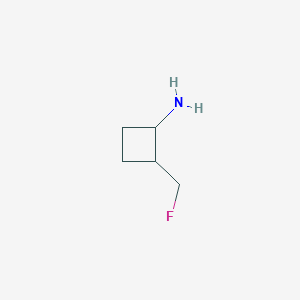
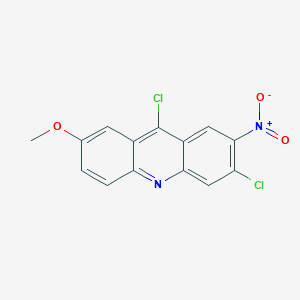
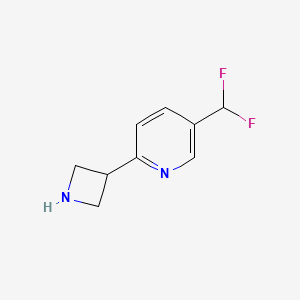


![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
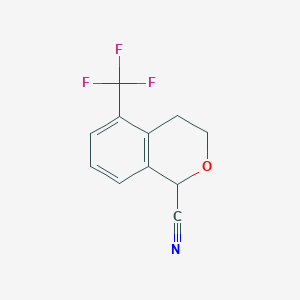


![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
